1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable chlorinated precursor, the pyridazine ring is constructed through cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the intermediate compound.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C14H17ClN6O |
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Molecular Weight |
320.78 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(1-methylpyrazol-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H17ClN6O/c1-20-9-11(7-16-20)17-14(22)10-3-2-6-21(8-10)13-5-4-12(15)18-19-13/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,17,22) |
InChI Key |
WMOLWWPAKJBMNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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